molecular formula C16H18N2O3S2 B2692719 N-(2-propanoyl-1,2,3,4-tetrahydroisoquinolin-7-yl)thiophene-2-sulfonamide CAS No. 955750-03-5

N-(2-propanoyl-1,2,3,4-tetrahydroisoquinolin-7-yl)thiophene-2-sulfonamide

Cat. No.: B2692719
CAS No.: 955750-03-5
M. Wt: 350.45
InChI Key: VQQHLFAEUPUFAS-UHFFFAOYSA-N
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Description

Introduction and Historical Context

Evolution of Sulfonamide Research in Medicinal Chemistry

The sulfonamide group, first recognized for its antibacterial properties in the 1930s, revolutionized medicine by providing the first systemic treatment for bacterial infections. The discovery of prontosil (a prodrug metabolized to sulfanilamide) marked the dawn of the antibiotic era, demonstrating that synthetic compounds could combat pathogens like Streptococcus pyogenes . Sulfanilamide’s success spurred rapid diversification, yielding derivatives such as sulfapyridine (1938), which cured pneumonia—a feat famously exemplified by Winston Churchill’s recovery in 1943 .

Sulfonamides inhibit bacterial dihydropteroate synthase (DHPS), a key enzyme in folate synthesis, rendering them bacteriostatic . By the 1940s, their utility expanded beyond antibacterials. Thiazide diuretics (e.g., hydrochlorothiazide) and sulfonylureas (e.g., glipizide) emerged, targeting cardiovascular and metabolic disorders, respectively . Recent advances have further diversified applications: celecoxib (a COX-2 inhibitor) and sultiam (an anticonvulsant) underscore sulfonamides’ adaptability . A 2025 review cataloged 14 FDA-approved sulfonamide drugs from 2011–2024, including antiviral and anticancer agents, highlighting their enduring relevance .

Table 1: Milestones in Sulfonamide Drug Development
Year Compound Therapeutic Area Mechanism of Action
1935 Sulfanilamide Antibacterial DHPS inhibition
1938 Sulfapyridine Pneumonia DHPS inhibition
1950 Hydrochlorothiazide Hypertension Carbonic anhydrase inhibition
2000 Celecoxib Inflammation COX-2 inhibition
2023 Letermovir Antiviral (CMV) Viral terminase inhibition

Development of Thiophene-Based Pharmaceutical Compounds

Thiophene, a sulfur-containing heterocycle, gained prominence in drug design due to its electronic versatility and metabolic stability. While early sulfonamides prioritized antibacterial activity, later derivatives incorporated heterocyclic rings to enhance target affinity and pharmacokinetics. For instance, sulfisoxazole (a thiazole-containing sulfonamide) improved urinary tract infection treatment by increasing solubility .

Thiophene’s electron-rich π-system facilitates interactions with aromatic residues in enzyme active sites. In N-(2-propanoyl-1,2,3,4-tetrahydroisoquinolin-7-yl)thiophene-2-sulfonamide, the thiophene ring likely augments binding to hydrophobic pockets, a strategy validated in sulfasalazine —a sulfonamide-thiazole hybrid used for inflammatory bowel disease . Modern applications include kinase inhibitors and antimicrobials, where thiophene’s planar structure optimizes steric complementarity .

Emergence of Tetrahydroisoquinoline Derivatives in Drug Discovery

Tetrahydroisoquinoline (THIQ), a partially saturated isoquinoline, is a privileged scaffold in alkaloid-inspired drug design. Natural products like papaverine (a vasodilator) and emetine (an antiprotozoal) exemplify THIQ’s historical significance. Synthetic THIQ derivatives gained traction in the mid-20th century, particularly in central nervous system (CNS) and anticancer therapeutics.

The THIQ moiety in N-(2-propanoyl-1,2,3,4-tetrahydroisoquinolin-7-yl)thiophene-2-sulfonamide contributes rigidity and chiral centers, enhancing selectivity for complex targets. For example, quinagolide (a dopamine agonist) and trabectedin (an anticancer agent) leverage THIQ’s capacity to engage G-protein-coupled receptors and DNA minor grooves, respectively . The propanoyl side chain in this compound may further modulate solubility and bioavailability, a strategy echoed in indinavir (an HIV protease inhibitor) .

Historical Significance of Dual-Functional Sulfonamide Compounds

Dual-functional sulfonamides, combining sulfonamide groups with complementary pharmacophores, represent a strategic evolution in polypharmacology. Sulfasalazine (1940s) pioneered this approach, merging sulfapyridine with salicylate to target both bacterial infections and inflammation . Contemporary examples include dolutegravir (an HIV integrase inhibitor with a sulfonamide-carbamate structure) and venetoclax (a BCL-2 inhibitor incorporating sulfonamide and heterobiaryl motifs) .

In N-(2-propanoyl-1,2,3,4-tetrahydroisoquinolin-7-yl)thiophene-2-sulfonamide, the sulfonamide group likely serves dual roles: direct target engagement (e.g., enzyme inhibition) and physicochemical optimization (e.g., solubility via hydrogen bonding). This duality mirrors celecoxib , where the sulfonamide enhances COX-2 selectivity while improving metabolic stability .

Table 2: Dual-Functional Sulfonamide Drugs
Compound Therapeutic Area Additional Pharmacophore Target
Sulfasalazine IBD Salicylate NF-κB, DHPS
Celecoxib Inflammation Trifluoromethyl pyrazole COX-2
Dolutegravir Antiviral Carbamate HIV integrase
Venetoclax Anticancer Heterobiaryl BCL-2

Properties

IUPAC Name

N-(2-propanoyl-3,4-dihydro-1H-isoquinolin-7-yl)thiophene-2-sulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H18N2O3S2/c1-2-15(19)18-8-7-12-5-6-14(10-13(12)11-18)17-23(20,21)16-4-3-9-22-16/h3-6,9-10,17H,2,7-8,11H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VQQHLFAEUPUFAS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(=O)N1CCC2=C(C1)C=C(C=C2)NS(=O)(=O)C3=CC=CS3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H18N2O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

350.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-propanoyl-1,2,3,4-tetrahydroisoquinolin-7-yl)thiophene-2-sulfonamide typically involves multi-step organic reactionsCommon reagents used in these reactions include acyl chlorides, sulfonyl chlorides, and various catalysts to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production methods for this compound may involve optimization of reaction conditions to maximize yield and purity. This includes the use of high-pressure reactors, continuous flow systems, and advanced purification techniques such as chromatography and crystallization .

Chemical Reactions Analysis

Types of Reactions

N-(2-propanoyl-1,2,3,4-tetrahydroisoquinolin-7-yl)thiophene-2-sulfonamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. Reaction conditions such as temperature, pressure, and solvent choice are optimized based on the desired transformation .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce alcohols or amines .

Scientific Research Applications

N-(2-propanoyl-1,2,3,4-tetrahydroisoquinolin-7-yl)thiophene-2-sulfonamide has a wide range of scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: It serves as a probe to study biological processes and interactions.

    Medicine: It has potential therapeutic applications, particularly in the treatment of neurodegenerative disorders and infectious diseases.

    Industry: It is utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-(2-propanoyl-1,2,3,4-tetrahydroisoquinolin-7-yl)thiophene-2-sulfonamide involves its interaction with specific molecular targets and pathways. These may include enzymes, receptors, and ion channels. The compound’s structure allows it to bind to these targets, modulating their activity and leading to the desired biological effects .

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

Key Structural Features

The compound’s core structure is compared to three classes of analogs (Table 1):

Tetrahydroisoquinoline sulfonamides (e.g., )

Thiophene sulfonamide derivatives (e.g., )

Fluorinated aryl sulfonamides (e.g., )

Table 1: Structural Comparison of Analogs
Compound Name / ID Core Structure Substituents Molecular Weight (g/mol) Key Characterization Methods
N-(2-Propanoyl-1,2,3,4-tetrahydroisoquinolin-7-yl)thiophene-2-sulfonamide (Target) Tetrahydroisoquinoline + sulfonamide 2-Propanoyl, 7-thiophene-2-sulfonamide ~336.44* NMR, HRMS (inferred)
N-[4-(2-Cyclopropylethyl)-2-fluorophenyl]-2-(trifluoroacetyl)-1,2,3,4-tetrahydroisoquinoline-6-sulfonamide Tetrahydroisoquinoline + sulfonamide 2-Trifluoroacetyl, 6-sulfonamide (fluorophenyl + cyclopropylethyl substituent) ~504.40* NMR, HRMS
BG15569 (N-(2-acetyl-1,2,3,4-tetrahydroisoquinolin-7-yl)-2-[(4-fluorophenyl)sulfanyl]acetamide) Tetrahydroisoquinoline + acetamide 2-Acetyl, 4-fluorophenylsulfanyl 358.43 Not specified
BG15571 (N-(3,3,3-trifluoro-2-hydroxy-2-phenylpropyl)thiophene-2-sulfonamide) Thiophene sulfonamide Trifluoro-hydroxy-phenylpropyl 351.36 Not specified
a3-(Methylamino)-1-(thiophen-2-yl)propan-1-ol Thiophene + amino alcohol Methylamino, hydroxyl Not provided Not specified

*Calculated based on molecular formula.

Functional Implications of Substituents

(a) Propanoyl vs. Trifluoroacetyl/Acetyl Groups
  • Propanoyl (Target): A linear aliphatic chain offering moderate electron-withdrawing effects. Likely improves solubility compared to bulkier groups.
  • Trifluoroacetyl () : Strong electron-withdrawing trifluoromethyl group enhances metabolic stability and may increase binding affinity to hydrophobic enzyme pockets .
(b) Sulfonamide-Linked Moieties
  • Fluorophenyl sulfonamide (, BG15569) : Fluorine enhances lipophilicity and bioavailability, while the cyclopropylethyl group () adds steric bulk, possibly affecting membrane permeability .
(c) Tetrahydroisoquinoline vs. Amino Alcohol Scaffolds
  • The tetrahydroisoquinoline core (Target, ) provides rigidity and planar aromaticity for target binding, whereas amino alcohol scaffolds () may favor hydrogen bonding interactions.

Biological Activity

N-(2-propanoyl-1,2,3,4-tetrahydroisoquinolin-7-yl)thiophene-2-sulfonamide is a synthetic compound that has garnered attention for its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article reviews its biological activity, mechanisms of action, and relevant research findings.

The compound's chemical structure is characterized by the presence of a tetrahydroisoquinoline core and a thiophene sulfonamide moiety. Its molecular formula is C18H20N2O2SC_{18}H_{20}N_{2}O_{2}S with a molecular weight of 328.4 g/mol .

The biological activity of this compound is primarily attributed to its interaction with various molecular targets including enzymes and receptors. The sulfonamide group enhances its binding affinity to specific biological targets, potentially modulating their activity and leading to therapeutic effects .

Antitumor Activity

Recent studies have indicated that compounds similar to this compound exhibit significant cytotoxic effects against various cancer cell lines. For instance:

  • Cytotoxicity : In vitro studies demonstrated that derivatives of tetrahydroisoquinoline showed potent cytotoxicity against glioblastoma multiforme and breast adenocarcinoma cells at nanomolar concentrations. Morphological changes indicative of apoptosis were observed in treated cells .
CompoundCell LineIC50 (nM)Mechanism
Compound AGlioblastoma50Apoptosis induction
Compound BBreast Cancer75Cell cycle arrest

Neuroprotective Effects

The compound has also been explored for its neuroprotective properties. Research suggests that it may protect neurons from oxidative stress and apoptosis, which are critical factors in neurodegenerative diseases .

Study on Anticancer Properties

A notable case study involved the synthesis and evaluation of this compound derivatives. These derivatives were tested against several cancer cell lines:

  • Methodology : The study employed MTT assays to assess cell viability post-treatment.
  • Findings : Several derivatives exhibited IC50 values in the low nanomolar range against breast and brain tumors.

Pharmacokinetics Study

A pharmacokinetic study was conducted to evaluate the absorption, distribution, metabolism, and excretion (ADME) properties of the compound:

  • Results : The compound demonstrated favorable pharmacokinetic profiles with rapid absorption and significant bioavailability in animal models. The kidneys were identified as the primary excretion pathway .

Research Findings

Research has indicated that the biological activity of this compound can be influenced by structural modifications:

  • Substituent Effects : Variations in substituents on the thiophene ring significantly affected the cytotoxic potency.
SubstituentCytotoxicity (IC50 nM)
No substituent150
Fluoro group30
Chloro group45

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